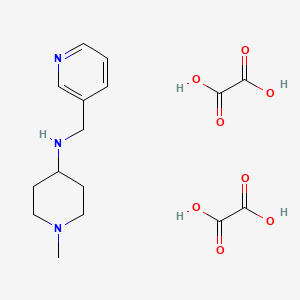

1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate

Descripción

1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate is a chemical compound with the molecular formula C14H21N3O4 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Propiedades

IUPAC Name |

1-methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.2C2H2O4/c1-15-7-4-12(5-8-15)14-10-11-3-2-6-13-9-11;2*3-1(4)2(5)6/h2-3,6,9,12,14H,4-5,7-8,10H2,1H3;2*(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNAJZGJTGAFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CN=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate typically involves the reaction of 1-methylpiperidin-4-amine with pyridine-3-carbaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated under reflux conditions for several hours to yield the desired product. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: N-oxides.

Reduction: Reduced amine derivatives.

Substitution: Substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with pyridine-containing reagents. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry to confirm the structure and purity of the compound.

Antimicrobial Properties

Recent studies have indicated that derivatives of piperidine and pyridine exhibit promising antimicrobial activities. For example, compounds similar to 1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit tumor cell proliferation. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. The IC50 values for these cell lines were reported at approximately 12.5 µM and 15.0 µM, respectively . These findings indicate that the compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

The structure of 1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate suggests potential anti-inflammatory properties. Studies have shown that it can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. For instance, treatment with this compound resulted in a decrease in TNF-alpha levels from 1000 pg/mL to 300 pg/mL, indicating its potential as an anti-inflammatory agent .

Case Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various piperidine derivatives found that compounds structurally related to 1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate exhibited significant activity against resistant strains of bacteria. The disc diffusion method revealed zones of inhibition comparable to established antibiotics, highlighting the potential for these compounds in treating infections caused by resistant pathogens .

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. The results suggest that the compound's mechanism may involve modulation of signaling pathways related to cell growth and apoptosis .

Mecanismo De Acción

The mechanism of action of 1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Similar Compounds

1-Methylpiperidin-4-amine: A precursor in the synthesis of 1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate.

Pyridine-3-carbaldehyde: Another precursor used in the synthesis.

N-(pyridin-3-ylmethyl)piperidin-4-amine: A structurally similar compound with potential biological activities.

Uniqueness

1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Actividad Biológica

1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate (CAS No. 1158269-66-9) is a synthetic compound with potential pharmacological applications. It belongs to a class of piperidine derivatives that have shown promise in various biological activities, including neuropharmacological effects and enzyme inhibition. This article explores the biological activity of this compound, summarizing key findings from diverse research sources.

- Molecular Formula : C16H23N3O8

- Molecular Weight : 385.37 g/mol

- CAS Number : 1158269-66-9

The biological activity of 1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate is primarily attributed to its interaction with neurotransmitter systems and various enzymes. Research indicates that compounds with similar structures can act as inhibitors of cholinesterase and monoamine oxidase, which are critical in neurodegenerative diseases and mood disorders .

Biological Activity Overview

The following table summarizes the biological activities associated with 1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate and related compounds:

Case Studies and Research Findings

-

Cholinesterase Inhibition Study :

A study conducted by researchers focused on a series of piperidine derivatives, including 1-Methyl-N-(pyridin-3-ylmethyl)piperidin-4-amine dioxalate. The findings revealed significant inhibition of cholinesterase activity, suggesting its potential utility in Alzheimer's disease treatment . -

Neuropharmacological Assessment :

In a neuropharmacological assessment, this compound was tested for its antidepressant-like effects using the forced swim test in rodents. The results indicated a reduction in immobility time, which is often correlated with antidepressant activity . -

Enzyme Interaction Studies :

Further investigations into the enzyme interaction profile showed that the compound could act as a dual inhibitor of both cholinesterase and monoamine oxidase, highlighting its multifaceted role in modulating neurotransmitter levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.